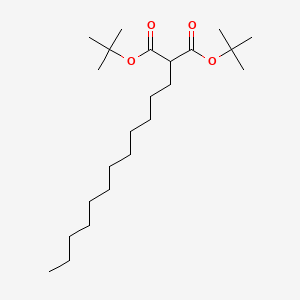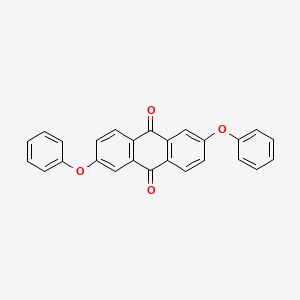
2,6-Diphenoxy-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenoxy-9,10-anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenoxy-9,10-anthraquinone typically involves the introduction of phenoxy groups to the anthraquinone core. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with 2,6-dichloro-9,10-anthraquinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenoxy-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can replace the phenoxy groups in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone-2,6-dione, while reduction can produce 2,6-diphenoxy-9,10-dihydroanthracene.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenoxy-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 2,6-Diphenoxy-9,10-anthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The phenoxy groups enhance its ability to interact with hydrophobic regions of proteins and membranes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diphenyl-9,10-anthraquinone
- 2,6-Di(thien-2′-yl)-9,10-anthraquinone
- 2,6-Bis(9′,9′-dioctylfluoren-2′-yl)-9,10-anthraquinone
Uniqueness: 2,6-Diphenoxy-9,10-anthraquinone is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These modifications enhance its solubility, stability, and reactivity compared to other anthraquinone derivatives. The phenoxy groups also influence its photophysical properties, making it suitable for applications in organic electronics and photodynamic therapy .
Eigenschaften
Molekularformel |
C26H16O4 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O4/c27-25-22-14-12-20(30-18-9-5-2-6-10-18)16-24(22)26(28)21-13-11-19(15-23(21)25)29-17-7-3-1-4-8-17/h1-16H |
InChI-Schlüssel |
UVAHOVVHRHOLRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


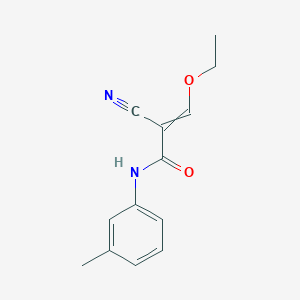
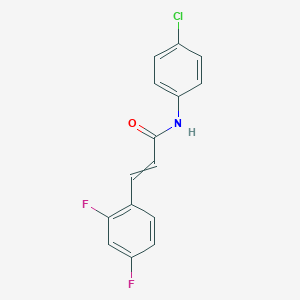

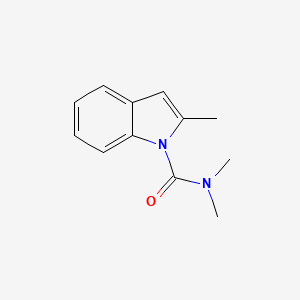
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
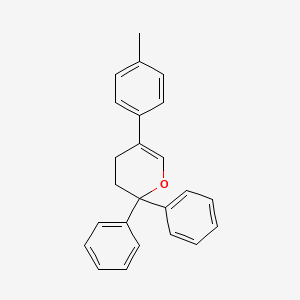
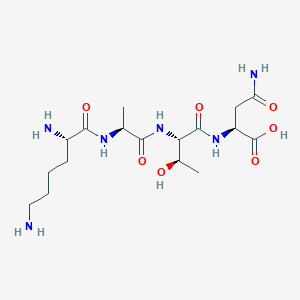
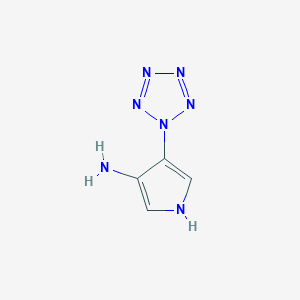
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
